PD-1/PD-L1-IN-33
Description
Overview of the Programmed Cell Death Protein 1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) Axis in Immune Regulation
The immune system is equipped with a series of checkpoints to maintain a delicate balance between effectively eliminating pathogens and foreign cells while preventing excessive immune reactions that could harm the body's own tissues. nih.gov One of the most critical of these is the axis formed by the Programmed Cell Death Protein 1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1). nih.gov
PD-1 is a receptor expressed on the surface of activated T-cells, B-cells, and other immune cells. nih.gov Its primary role is to act as an "off switch," downregulating immune responses to prevent autoimmunity and limit collateral tissue damage during inflammatory responses. nih.gov PD-L1, a transmembrane protein, is expressed on a variety of cell types, including some normal cells and, significantly, on many cancer cells. nih.gov The interaction between PD-1 and PD-L1 is a key mechanism for maintaining self-tolerance, the process by which the immune system recognizes and refrains from attacking the body's own cells. nih.gov
When PD-L1 on a cell binds to the PD-1 receptor on a T-cell, it transmits an inhibitory signal into the T-cell. nih.gov This signaling cascade leads to a reduction in the proliferation of T-cells and a decrease in their production of cytokines, which are signaling molecules that orchestrate the immune response. nih.gov Ultimately, this engagement can lead to a state of T-cell "exhaustion," rendering them ineffective at recognizing and eliminating target cells, including cancerous ones. nih.gov Many tumors exploit this mechanism by overexpressing PD-L1 on their surface, effectively creating an immune-privileged microenvironment where they can grow unchecked. nih.govaacrjournals.org
Rationale for Small Molecule Inhibitors Targeting the PD-1/PD-L1 Interaction
The clinical success of blocking the PD-1/PD-L1 pathway with monoclonal antibodies has been a major breakthrough in oncology. researchgate.net However, these large-molecule therapies have inherent limitations, which has spurred the development of small molecule inhibitors.
Small molecule inhibitors of the PD-1/PD-L1 interaction offer several potential advantages over their antibody-based counterparts. These include the potential for oral administration, which is more convenient for patients than intravenous infusions. Small molecules may also have better penetration into the tumor microenvironment, potentially leading to greater efficacy. researchgate.net Furthermore, they generally have shorter half-lives, which could allow for more precise control over their effects and a quicker resolution of any immune-related adverse events. researchgate.net
The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway is a more recent endeavor compared to the development of monoclonal antibodies. researchgate.net Initial efforts were challenging due to the nature of the protein-protein interaction interface. However, advances in structural biology and computational modeling have enabled the design and synthesis of potent and selective small molecule inhibitors. researchgate.net The discovery of the first non-peptidic small molecule inhibitors by Bristol-Myers Squibb marked a significant milestone in the field, demonstrating the feasibility of this approach. researchgate.net This has paved the way for the development of a diverse range of chemical scaffolds targeting this critical immune checkpoint.
In Focus: The Chemical Compound PD-1/PD-L1-IN-33
This compound, also identified in the scientific literature as compound N11, has emerged as a potent and promising small molecule inhibitor of the PD-1/PD-L1 interaction. acs.orgacs.org
Detailed Research Findings on this compound (Compound N11)
Research published in the Journal of Medicinal Chemistry details the discovery and evaluation of a series of pyrido[3,2-d]pyrimidine-containing 4-arylindolines as inhibitors of the PD-1/PD-L1 interaction. acs.org Within this series, compound N11 was identified as a particularly effective inhibitor. acs.orgacs.org
In biochemical assays, this compound demonstrated a high potency in disrupting the interaction between PD-1 and PD-L1, with a half-maximal inhibitory concentration (IC50) of 6.3 nM. acs.orgacs.orgmedchemexpress.commedchemexpress.com Further in vitro studies using T-cell and tumor cell co-culture models revealed that this compound significantly promotes the proliferation and activation of T-cells. acs.orgacs.org It also enhanced the infiltration of T-cells into tumor spheroids, indicating its ability to boost the anti-tumor immune response at a cellular level. acs.orgacs.org
| Parameter | Value | Reference |
|---|---|---|
| PD-1/PD-L1 Interaction Inhibition (IC50) | 6.3 nM | acs.orgacs.orgmedchemexpress.commedchemexpress.com |
| Effect on T-Cell Proliferation | Significant Promotion | acs.orgacs.org |
| Effect on T-Cell Activation | Significant Promotion | acs.orgacs.org |
| Effect on T-Cell Infiltration into Tumor Spheres | Enhanced | acs.orgacs.org |
The promising in vitro results were further supported by in vivo studies. In a mouse model bearing LLC/PD-L1 tumors, administration of this compound led to favorable antitumor activity. acs.orgacs.org Flow cytometry analysis of the tumor microenvironment confirmed that the observed antitumor effects were dependent on the activation of the immune system. acs.orgacs.org These findings suggest that this compound can effectively reinvigorate the anti-tumor immune response in a living organism.
| Animal Model | Effect | Mechanism | Reference |
|---|---|---|---|
| LLC/PD-L1 Tumor-Bearing Mouse Model | Favorable Antitumor Activity | Activation of the Immune Microenvironment | acs.orgacs.org |
Structure
3D Structure
Properties
Molecular Formula |
C26H27N5O |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-methyl-2-[[4-(4-phenyl-2,3-dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-7-yl]methylamino]propan-1-ol |
InChI |
InChI=1S/C26H27N5O/c1-26(2,16-32)30-15-18-13-22-24(27-14-18)25(29-17-28-22)31-12-11-21-20(9-6-10-23(21)31)19-7-4-3-5-8-19/h3-10,13-14,17,30,32H,11-12,15-16H2,1-2H3 |
InChI Key |
CZQOYRCWBPWJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC2=C(C(=NC=N2)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)N=C1 |
Origin of Product |
United States |
Molecular Design and Synthetic Approaches for Pd 1/pd L1 in 33
Rational Design Principles for PD-1/PD-L1 Pathway Inhibitors
The design of small-molecule inhibitors of the PD-1/PD-L1 pathway is guided by a deep understanding of the protein-protein interaction (PPI) interface. uq.edu.au Unlike traditional drug targets with well-defined pockets, the PD-1/PD-L1 interaction surface is relatively large and flat, presenting a challenge for small-molecule design. tandfonline.comldorganisation.com
A key principle in the rational design of these inhibitors is the induction of PD-L1 dimerization. oncotarget.comfrontiersin.org Many small-molecule inhibitors, including those related to the biphenyl (B1667301) scaffold, bind to a hydrophobic tunnel at the interface of two PD-L1 monomers, stabilizing a dimeric form of PD-L1 that is incapable of binding to PD-1. oncotarget.comfrontiersin.org This mechanism was first elucidated through structural studies of compounds developed by Bristol-Myers Squibb (BMS). oncotarget.commdpi.com
The design process often begins with the identification of "hotspot" residues that are critical for the PD-1/PD-L1 interaction. frontiersin.org By targeting these key residues, medicinal chemists can design molecules that effectively disrupt the PPI. frontiersin.org
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and drug-like properties of PD-1/PD-L1 inhibitors. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity.
For many small-molecule PD-1/PD-L1 inhibitors, a common structural motif is a central biphenyl core. mdpi.commdpi.com SAR studies have revealed that modifications to this core and its substituents can significantly influence inhibitory activity. For instance, the introduction of lipophilic groups on one of the phenyl rings can enhance binding affinity. nih.gov
In the case of biphenyl derivatives, the nature of the linker between the biphenyl core and other parts of the molecule is also critical. Studies have shown that converting an ether linker to an olefin linker can improve binding affinity and lead to slower dissociation from the target. nih.gov Furthermore, the presence and position of nitrogen atoms in heteroaromatic ring systems attached to the biphenyl scaffold can negatively or positively affect potency. mdpi.com
Table 1: Impact of Structural Modifications on Inhibitor Potency
| Structural Change | Effect on Potency | Rationale |
|---|---|---|
| Introduction of lipophilic substituents on the phenyl ring | Improved binding affinity | Enhanced hydrophobic interactions with the target protein. nih.gov |
| Conversion of ether linker to olefin linker | Improved binding affinity and slower dissociation | Altered conformational flexibility and electronic properties. nih.gov |
| Absence of nitrogen at specific positions in a linked heteroaromatic ring | Decreased activity | Unfavorable interactions or loss of key hydrogen bonds. mdpi.com |
| Replacement of an aromatic ring with a cyclohexene (B86901) or cyclohexane (B81311) moiety | Significant decrease in potency | Loss of crucial aromatic interactions with the protein. mdpi.com |
Computational methods are indispensable tools in the rational design of PD-1/PD-L1 inhibitors. nih.govnih.gov These approaches allow for the rapid screening of large compound libraries and provide insights into the molecular interactions between inhibitors and their target. researchgate.netmdpi.com
Virtual Screening: This technique is used to computationally screen vast databases of chemical compounds to identify those that are likely to bind to the PD-L1 protein. tandfonline.com This process can be based on the shape of the ligand or on pharmacophore models that define the essential features required for binding. tandfonline.com
Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a protein target. frontiersin.orgmdpi.com This helps in understanding the binding mode of inhibitors and in identifying key interactions with amino acid residues in the binding site, such as Ile54, Tyr56, Met115, and Ala121 on both PD-L1 monomers. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the inhibitor-protein complex over time, allowing for the assessment of binding stability and the elucidation of the dimerization process induced by small molecules. frontiersin.orgmdpi.com These simulations have been used to study the binding and unbinding mechanisms of inhibitors like BMS-8 and BMS-1166. frontiersin.org
These computational approaches have been instrumental in the discovery and optimization of novel PD-1/PD-L1 inhibitors with diverse chemical scaffolds. nih.govresearchgate.net
Synthetic Methodologies for PD-1/PD-L1-IN-33 and Related Chemical Scaffolds
The synthesis of small-molecule PD-1/PD-L1 inhibitors involves a variety of chemical transformations to construct the desired molecular architectures. The specific synthetic routes depend on the chemical class of the target compound.
Several chemical classes have emerged as promising scaffolds for PD-1/PD-L1 inhibitors:
Biphenyl Derivatives: This is a prominent class of inhibitors, often featuring a central biphenyl core. mdpi.commdpi.com The synthesis typically involves cross-coupling reactions, such as the Suzuki coupling, to form the biphenyl linkage. Further modifications are then made to introduce various substituents and linkers.
Triazolo[4,3-a]pyridines: These compounds were designed using a ring fusion strategy and SAR studies. mdpi.com Their synthesis involves the construction of the fused heterocyclic ring system, often through multi-step sequences.
Indanes: A series of indane-based inhibitors have been developed, where the rigid indane scaffold provides conformational restriction. nih.gov The synthesis of these compounds often starts from commercially available indanone or indane precursors, followed by functional group manipulations and coupling reactions.
Tetrazoles: While not as extensively documented in the provided search results as the other classes for this specific compound, tetrazoles are a common bioisostere for carboxylic acids and can be incorporated into inhibitor designs to improve metabolic stability and binding interactions. Their synthesis often involves the [2+3] cycloaddition of an azide (B81097) with a nitrile.
The potency and specificity of PD-1/PD-L1 inhibitors are determined by a combination of structural features that govern their interaction with the PD-L1 dimer.
Key determinants include:
A Core Scaffold that Promotes Dimerization: The ability of the molecule to induce and stabilize the PD-L1 dimer is fundamental to its inhibitory activity. oncotarget.comfrontiersin.org The biphenyl scaffold is a well-established example of a core that facilitates this mechanism. frontiersin.org
Hydrophobic Interactions: The binding site for small-molecule inhibitors on the PD-L1 dimer is largely hydrophobic. frontiersin.org Therefore, the presence of appropriate hydrophobic groups on the inhibitor is crucial for high-affinity binding.
Hydrogen Bonding: Specific hydrogen bond interactions with key residues in the binding pocket, such as Lys124, can significantly contribute to binding affinity and specificity. frontiersin.org
Conformational Rigidity: As demonstrated with the indane scaffold, restricting the conformational flexibility of the molecule can pre-organize it into a bioactive conformation, leading to enhanced potency. nih.gov
Stereochemistry: The three-dimensional arrangement of atoms is critical. For instance, the (S)-enantiomer of the indane-based inhibitors was found to be more potent than the (R)-enantiomer, highlighting the importance of stereospecific interactions. nih.gov
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| BMS-8 |
| BMS-202 |
| BMS-1166 |
| Nivolumab |
| Pembrolizumab |
| Atezolizumab |
| Avelumab |
| Durvalumab |
| Cemiplimab |
| Ipilimumab |
| Tremelimumab |
| CA-170 |
| LH1306 |
| LH1307 |
Mechanistic Insights into Pd 1/pd L1 in 33 at the Molecular and Cellular Level
Binding Interactions of PD-1/PD-L1-IN-33 with Target Proteins
Small molecule inhibitors of the PD-1/PD-L1 interaction, including those in the same class as this compound, function by directly binding to PD-L1, not PD-1. oncotarget.comoncotarget.com This binding induces the dimerization of PD-L1, which in turn blocks its interaction with PD-1. oncotarget.com
Identification of Binding Sites on PD-1 and/or PD-L1
Research has identified specific binding sites on PD-L1 for small molecule inhibitors. These inhibitors, including compounds structurally related to this compound, bind to a hydrophobic pocket on the PD-L1 protein. mdpi.com This binding site is formed upon the dimerization of two PD-L1 molecules. oncotarget.com Key residues within PD-L1 that are crucial for this interaction have been identified through structural studies. For instance, the movement of the amino acid Tyrosine 56 (Tyr56) is induced by the binding of some inhibitors, creating a binding tunnel. mdpi.com
In contrast, the interaction between PD-1 and PD-L1 involves multiple contact points. The binding interface on PD-1 includes residues in its CC'FG strands and the FG loop. plos.org For PD-L1, the corresponding binding region involves several residues that interact with the front β-sheets of PD-1. researchgate.net
Impact on Protein-Protein Interaction (PD-1/PD-L1 Complex Dissociation or Modulation)
The primary mechanism by which this compound and similar small molecules inhibit the PD-1/PD-L1 pathway is by preventing the formation of the PD-1/PD-L1 complex. oncotarget.comoncotarget.com They achieve this by binding to PD-L1 and inducing its dimerization, which effectively occludes the binding site for PD-1. oncotarget.com This disruption of the protein-protein interaction has been demonstrated in vitro, where these small molecules can dissociate a pre-formed PD-1/PD-L1 complex. oncotarget.comoncotarget.com This action releases the inhibitory signal on T-cells, thereby restoring their anti-tumor activity. scielo.org.mx
Conformational Changes Induced by this compound Binding
The binding of small molecule inhibitors to PD-L1 induces a significant conformational change, leading to the formation of a PD-L1 dimer. oncotarget.com This dimerization is a key aspect of their inhibitory mechanism. The inhibitor molecule is located at the interface of the dimer, stabilizing this new conformation. oncotarget.com This induced dimerization physically blocks the surface of PD-L1 that would normally interact with PD-1. oncotarget.com
It is also noteworthy that the binding of antibodies to PD-1 can induce conformational changes in its flexible loops, such as the BC and FG loops, which further prevents PD-L1 binding. frontiersin.orgmdpi.com While this compound binds to PD-L1, the principle of induced conformational change as a mechanism for disrupting protein-protein interactions is a shared concept in the field.
Downstream Signaling Modulation by this compound
By blocking the interaction between PD-1 and PD-L1, this compound effectively interrupts the downstream signaling cascade that leads to T-cell exhaustion and immune suppression. nih.govtandfonline.com
Influence on Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and Immunoreceptor Tyrosine-based Switch Motif (ITSM) Phosphorylation
Upon engagement with PD-L1, the cytoplasmic tail of PD-1, which contains an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoreceptor Tyrosine-based Switch Motif (ITSM), becomes phosphorylated. mdpi.comfrontiersin.org This phosphorylation event is a critical step in initiating the inhibitory signal. By preventing the binding of PD-1 to PD-L1, inhibitors like this compound prevent the phosphorylation of these tyrosine residues within the ITIM and ITSM domains. nih.govtandfonline.com This abrogation of phosphorylation is central to restoring T-cell function.
Regulation of Proximal T-Cell Receptor (TCR) Signaling Components (e.g., SHP2, ZAP70, PI3K)
The phosphorylated ITIM and ITSM motifs of PD-1 serve as docking sites for the recruitment of the tyrosine phosphatase SHP-2. nih.govmdpi.comencyclopedia.pub SHP-2 then dephosphorylates and inactivates key components of the T-Cell Receptor (TCR) signaling pathway, including Zeta-chain-associated protein kinase 70 (ZAP70) and Phosphoinositide 3-kinase (PI3K). researchgate.netnih.govencyclopedia.pub This leads to the attenuation of T-cell activation signals.
Effects on Immune Cell Subsets and Function
The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that regulates the activation and function of various immune cells. nih.govfrontiersin.org Dysregulation of this pathway is a key mechanism by which tumors evade immune surveillance. frontiersin.org The small molecule inhibitor this compound is designed to disrupt this interaction, thereby restoring anti-tumor immunity. The following sections detail the mechanistic effects of inhibiting the PD-1/PD-L1 axis on different immune cell populations, drawing parallels from the extensive research on PD-1/PD-L1 blockade.
Restoration of T-Cell Activation and Proliferation
The binding of PD-L1, often expressed on tumor cells and other antigen-presenting cells (APCs), to the PD-1 receptor on activated T-cells delivers an inhibitory signal that curtails T-cell activation and proliferation. frontiersin.orgfrontiersin.orgnih.govamegroups.org This signaling cascade is a primary mechanism of tumor-induced immunosuppression. nih.gov Disruption of the PD-1/PD-L1 interaction by inhibitors is designed to block this negative signaling, thereby unleashing the T-cells' ability to mount an effective anti-tumor response. frontiersin.orgamegroups.org
Inhibition of the PD-1/PD-L1 pathway effectively restores T-cell function. By preventing the inhibitory signal, these inhibitors allow for the sustained activation and proliferation of tumor-specific T-cells. frontiersin.orgamegroups.org This is evidenced by the increased numbers and enhanced functionality of T-cells observed in preclinical models following PD-1/PD-L1 blockade. amegroups.org The restoration of T-cell proliferation is a crucial first step in reinvigorating the adaptive immune response against cancer. frontiersin.org
| Parameter | Effect of PD-1/PD-L1 Engagement | Effect of PD-1/PD-L1 Inhibition | Key Signaling Molecules Involved |
|---|---|---|---|
| T-Cell Activation | Inhibited | Restored | TCR, CD28, SHP-1, SHP-2 |
| T-Cell Proliferation | Suppressed (arrest in G0/G1 phase) | Restored | PI3K/Akt, MAPK/ERK, p27kip1 |
Modulation of Cytokine Production (e.g., IFN-γ, IL-2, TNF-α)
A key consequence of PD-1 signaling is the suppression of cytokine production by T-cells, which is essential for a robust anti-tumor response. frontiersin.orgfrontiersin.orgnih.gov Specifically, the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (B1167480) (IL-2), and Tumor Necrosis Factor-alpha (TNF-α) is significantly diminished in the presence of PD-1/PD-L1 engagement. frontiersin.orgnih.gov
Inhibiting the PD-1/PD-L1 axis leads to a significant increase in the secretion of these critical cytokines. frontiersin.orgjci.org IFN-γ is a pleiotropic cytokine with potent anti-tumor effects, including the upregulation of MHC molecules on tumor cells, making them more visible to the immune system. nih.gov IL-2 is a key cytokine for T-cell proliferation and survival, while TNF-α can induce tumor cell apoptosis and necrosis. frontiersin.orgnih.gov The restoration of the production of these cytokines by PD-1/PD-L1 blockade is a hallmark of a reinvigorated anti-tumor immune response. jci.org
| Cytokine | Function in Anti-Tumor Immunity | Effect of PD-1/PD-L1 Engagement | Effect of PD-1/PD-L1 Inhibition |
|---|---|---|---|
| IFN-γ | Enhances antigen presentation, anti-proliferative effects | Decreased | Increased |
| IL-2 | Promotes T-cell proliferation and survival | Decreased | Increased |
| TNF-α | Induces tumor cell apoptosis and necrosis | Decreased | Increased |
Impact on Immune Cell Exhaustion and Reinvigoration
Chronic exposure to antigens, as is common in the tumor microenvironment, can lead to a state of T-cell exhaustion. nih.gov Exhausted T-cells are characterized by the sustained expression of inhibitory receptors like PD-1, reduced proliferative capacity, and impaired effector functions, including diminished cytokine production. nih.govamegroups.org
PD-1/PD-L1 blockade has been shown to reinvigorate these exhausted T-cells. nih.govfrontiersin.org By blocking the continuous inhibitory signaling through PD-1, these inhibitors can restore the effector functions of exhausted T-cells, enabling them to once again recognize and kill tumor cells. nih.gov However, it is important to note that the reversal of T-cell exhaustion may not be complete, as some epigenetic changes associated with exhaustion can be irreversible. mdpi.com The reinvigoration of exhausted T-cells is a critical mechanism by which PD-1/PD-L1 inhibitors mediate their anti-tumor effects. frontiersin.org
Preclinical Pharmacological Investigations of Pd 1/pd L1 in 33
In Vitro Efficacy Studies
The in vitro efficacy of potential PD-1/PD-L1 inhibitors is a critical first step in their evaluation. These studies are conducted in a controlled laboratory environment, outside of a living organism, to determine a compound's ability to disrupt the PD-1/PD-L1 interaction and modulate immune cell activity.
Cell-Based Assays (e.g., HTRF Binding Assays, Co-culture Systems)
Homogeneous Time-Resolved Fluorescence (HTRF) binding assays are a common method to screen for and characterize inhibitors of the PD-1/PD-L1 interaction. bmj.comnih.govrevvity.com This assay utilizes tagged recombinant human PD-1 and PD-L1 proteins. revvity.com When these proteins interact, a detectable HTRF signal is generated. bmj.comrevvity.com The introduction of an inhibitory compound disrupts this interaction, leading to a decrease in the HTRF signal. bmj.comrevvity.com The potency of the inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the signal by 50%. bmj.commdpi.com For instance, various small-molecule inhibitors have been identified with IC50 values ranging from nanomolar to micromolar concentrations in HTRF assays. nih.govfrontiersin.org
Co-culture systems are another vital tool for assessing the functional consequences of PD-1/PD-L1 blockade. These systems involve growing two or more different cell types together. For example, immune cells (like T-cells) can be co-cultured with cancer cells that express PD-L1. frontiersin.org In such a system, the binding of PD-1 on T-cells to PD-L1 on tumor cells suppresses T-cell activity. frontiersin.org The addition of a PD-1/PD-L1 inhibitor can reverse this suppression, leading to enhanced T-cell mediated killing of cancer cells. frontiersin.org Studies have shown that in co-culture experiments, blocking the PD-1/PD-L1 pathway can restore T-cell functions. mdpi.com
Functional Immune Cell Assays (e.g., Mixed Lymphocyte Reactions, T-Cell Activation Assays)
Mixed Lymphocyte Reaction (MLR) assays are used to assess the ability of a compound to enhance T-cell responses. In an MLR, T-cells from one donor are co-cultured with lymphocytes from a different, HLA-mismatched donor, leading to T-cell proliferation and activation. The PD-1/PD-L1 pathway can dampen this response. By adding a PD-1/PD-L1 inhibitor, researchers can measure the extent to which the compound can restore or enhance T-cell proliferation and cytokine production. aacrjournals.org
T-cell activation assays directly measure the impact of a compound on T-cell function. Upon activation, T-cells upregulate surface markers like PD-1. nih.govaacrjournals.org The interaction of PD-1 with PD-L1 can then lead to T-cell exhaustion and reduced functionality. nih.gov T-cell activation assays can quantify the expression of activation markers and the production of effector molecules. ashpublications.org For example, blocking the PD-1/PD-L1 pathway can lead to increased expression of activation markers and enhanced cytolytic activity of T-cells against tumor cells. ashpublications.org
Assessment of Immune Mediator Production
A key function of activated T-cells is the production of cytokines, which are signaling molecules that orchestrate the immune response. The PD-1/PD-L1 interaction inhibits the secretion of several important cytokines by T-cells, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov Assays that measure the production of these immune mediators are therefore crucial for evaluating the efficacy of PD-1/PD-L1 inhibitors.
Studies have demonstrated that blocking the PD-1/PD-L1 pathway can restore the production of these pro-inflammatory cytokines. nih.govhaematologica.org For instance, in co-culture systems of T-cells and tumor cells, the addition of a PD-1/PD-L1 inhibitor can lead to a significant increase in the levels of IFN-γ and other cytokines. nih.govfrontiersin.org This restoration of cytokine production is a key indicator that the inhibitor is effectively reversing the immunosuppressive effects of the PD-1/PD-L1 pathway.
In Vivo Efficacy Studies in Preclinical Models
Following promising in vitro results, the efficacy of PD-1/PD-L1 inhibitors is evaluated in living organisms, typically in preclinical animal models. These in vivo studies are essential to understand how the compound behaves in a complex biological system and to assess its potential therapeutic effects on tumor growth and survival.
Syngeneic and Humanized Mouse Tumor Models (e.g., MC38, GL261, CT26, YUMM/YUMMER, MCA205, Ovarian Cancer Xenografts)
Syngeneic mouse models are a cornerstone of preclinical cancer immunotherapy research. In these models, immunocompetent mice are implanted with tumor cells that are genetically identical to the host mouse strain. explicyte.com This allows for the study of the interaction between the tumor, the immune system, and the therapeutic agent in a fully functional immune context. explicyte.com Several syngeneic tumor models are commonly used to evaluate PD-1/PD-L1 inhibitors, including:
MC38 (colon adenocarcinoma): This is a widely used and well-characterized model that is known to be responsive to PD-1/PD-L1 blockade. frontiersin.orgexplicyte.comnih.gov
GL261 (glioblastoma): This model is used to study brain tumors and has shown some responsiveness to PD-1/PD-L1 inhibitors. explicyte.comaacrjournals.orgthno.org
CT26 (colon carcinoma): This is another common colon cancer model that can be used to assess the efficacy of immunotherapies. explicyte.compnas.orgbmj.comfrontiersin.org
MCA205 (sarcoma): This sarcoma model is also utilized in immunotherapy studies. explicyte.com
Humanized mouse models are another important tool, particularly for evaluating therapies that target human-specific proteins. nih.govtandfonline.com These are immunodeficient mice that have been engrafted with human immune cells, a human immune system, or patient-derived xenografts (PDXs). nih.govtandfonline.combmj.com This allows for the direct testing of human-specific PD-1/PD-L1 inhibitors in a living model. aai.orgresearchgate.net For example, humanized mice have been used to evaluate the efficacy of FDA-approved anti-PD-1 antibodies. aai.org
Analysis of Immune Cell Infiltration and Composition within the Tumor Microenvironment
Blockade of the Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) pathway is a therapeutic strategy designed to enhance the body's immune response against cancerous cells. wikipedia.orgfrontiersin.org The interaction between PD-1 on T cells and PD-L1 on tumor cells suppresses T-cell activity, allowing tumors to evade immune destruction. frontiersin.orgnih.gov Inhibitors of this pathway are expected to alter the composition of immune cells within the tumor microenvironment (TME). aacrjournals.orgmdpi.com
Preclinical studies with various PD-1/PD-L1 inhibitors have demonstrated an increase in the infiltration of activated T cells into tumors. wikipedia.orgcancernetwork.com Specifically, an increase in the numbers of cytotoxic CD8+ T lymphocytes is a key indicator of a successful anti-tumor immune response. aacrjournals.orgamegroups.org These cells are critical for recognizing and killing cancer cells. thno.org In addition to T cells, the TME consists of other immune cells, including B cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages. bmj.comtandfonline.com Blockade of the PD-1/PD-L1 axis can lead to the reactivation of these immune effector cells. aacrjournals.orgbmj.com For instance, some studies have shown that effective therapy can lead to a decrease in immunosuppressive cells like regulatory T cells (Tregs) within the tumor. researchgate.netbmj.com
The general effects of PD-1/PD-L1 inhibition on the tumor microenvironment are summarized in the conceptual table below. It is important to reiterate that this data is not specific to "PD-1/PD-L1-IN-33."
Table 1: Expected Impact of PD-1/PD-L1 Pathway Blockade on Immune Cell Infiltration in the Tumor Microenvironment
| Immune Cell Type | Expected Change in Infiltration/Activity | Rationale |
|---|---|---|
| CD8+ T Cells (Cytotoxic T Lymphocytes) | Increase | Reversal of T-cell exhaustion and enhanced anti-tumor cytotoxicity. frontiersin.orgaacrjournals.org |
| CD4+ T Cells (Helper T Cells) | Increase | Promotion of a pro-inflammatory environment and support for CD8+ T cell function. |
| Regulatory T Cells (Tregs) | Decrease | Reduction of the immunosuppressive nature of the TME. researchgate.netbmj.com |
| Natural Killer (NK) Cells | Increase/Activation | NK cells are also regulated by the PD-1/PD-L1 axis and contribute to tumor cell lysis. bmj.comtandfonline.com |
| Dendritic Cells (DCs) | Activation | Enhanced antigen presentation to stimulate a more robust T-cell response. mdpi.com |
Pharmacodynamic Marker Analysis in Preclinical Models
Pharmacodynamic (PD) markers are used in preclinical studies to confirm that a drug is engaging its target and eliciting the expected biological response. For an inhibitor of the PD-1/PD-L1 pathway, these markers would be assessed in tumor tissue, blood, and lymphoid organs to demonstrate immune activation. aacrjournals.org
A primary PD marker is the expression level of PD-L1 itself on tumor cells and immune cells, which can be measured by immunohistochemistry (IHC) or flow cytometry. frontiersin.orgnih.gov Upregulation of PD-L1 is often associated with an active, inflamed tumor microenvironment, which may predict a better response to checkpoint inhibitors. aacrjournals.orgtandfonline.com Another key set of markers includes the proliferation and activation status of T cells, often measured by an increase in markers like Ki-67 and the production of effector cytokines. frontiersin.org
Key cytokines that serve as pharmacodynamic markers include Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.gov An increase in the levels of these pro-inflammatory cytokines within the TME indicates a shift towards an anti-tumor immune response. nih.gov Conversely, a decrease in immunosuppressive cytokines like Interleukin-10 (IL-10) would also be an expected outcome. frontiersin.org In recent years, Tumor Mutational Burden (TMB), which is the number of mutations within a tumor's genome, has also emerged as a potential predictive biomarker for response to PD-1/PD-L1 blockade. frontiersin.orgtandfonline.com
The following table conceptualizes the pharmacodynamic markers that would typically be analyzed for a PD-1/PD-L1 inhibitor in preclinical models. This information is generalized and not specific to "this compound."
Table 2: General Pharmacodynamic Markers for Preclinical Assessment of PD-1/PD-L1 Inhibitors
| Marker | Sample Type | Expected Change | Biological Significance |
|---|---|---|---|
| PD-L1 Expression | Tumor Tissue, Immune Cells | Baseline Measurement | Target presence; may correlate with adaptive immune resistance and potential for response. frontiersin.org |
| CD8+ T Cell Proliferation (e.g., Ki-67) | Tumor Tissue, Blood | Increase | Indicates expansion of anti-tumor T cell populations. |
| IFN-γ | Tumor Microenvironment, Plasma | Increase | Key effector cytokine indicating T-cell activation and anti-tumor immunity. nih.gov |
| TNF-α | Tumor Microenvironment, Plasma | Increase | Pro-inflammatory cytokine involved in tumor cell apoptosis. nih.gov |
| IL-2 | Tumor Microenvironment, Plasma | Increase | Promotes T-cell proliferation and survival. nih.gov |
| IL-10 | Tumor Microenvironment, Plasma | Decrease | Reduction of an immunosuppressive cytokine. frontiersin.org |
| Granzyme B | Tumor Tissue | Increase | Enzyme released by cytotoxic T cells and NK cells to induce cancer cell apoptosis. |
Based on a comprehensive search of available scientific literature, there is no specific chemical compound identified as "this compound." This designation does not correspond to a known molecule in preclinical or clinical development for which resistance mechanisms have been studied and published.
The provided outline requests detailed information on intrinsic and acquired resistance mechanisms to this specific compound. However, without any research data on "this compound," it is not possible to generate a scientifically accurate article that adheres to the requested structure and content.
The scientific community has extensively studied the mechanisms of resistance to the broader class of PD-1/PD-L1 inhibitors. This research covers topics such as tumor immunogenicity, antigen presentation machinery, interferon-gamma signaling, the tumor microenvironment, and the upregulation of compensatory checkpoints. While these general principles of resistance to immunotherapy are well-documented, they cannot be specifically attributed to a compound named "this compound" without direct preclinical evidence.
Therefore, this article cannot be generated as requested due to the lack of public information on the subject compound "this compound."
Mechanisms of Resistance to Pd 1/pd L1 in 33 in Preclinical Contexts
Acquired Resistance Mechanisms (Preclinical Observations)
Genetic and Epigenetic Changes in Tumor Cells (e.g., JAK1/2 Mutations)
Resistance to PD-1/PD-L1 blockade can be conferred by genetic and epigenetic alterations within tumor cells that impair the interferon-gamma (IFNγ) signaling pathway. A critical component of the anti-tumor immune response is the secretion of IFNγ by activated T cells, which in turn induces a variety of anti-proliferative and apoptotic effects in cancer cells and promotes the expression of PD-L1, creating a negative feedback loop. nih.gov However, mutations in key mediators of the IFNγ signaling cascade, such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), can render tumor cells insensitive to these effects.
Preclinical studies have demonstrated that tumor cells with JAK1/2 mutations exhibit a lack of response to IFNγ, characterized by the absence of PD-L1 and MHC class I surface expression. aacrjournals.org This insensitivity to IFNγ signaling allows tumor cells to evade immune-mediated destruction, even in the presence of tumor-infiltrating T cells. nih.gov In clinical contexts, inactivating mutations in JAK1/2 have been observed in patients with melanoma and mismatch repair deficient colon cancer who did not respond to PD-1 blockade, despite having a high mutational burden, a factor typically associated with a favorable response. nih.govaacrjournals.org
| Gene | Type of Mutation | Consequence | Role in Resistance |
| JAK1 | Loss-of-function | Inability to signal through the IFNγ receptor pathway. nih.gov | Primary and acquired resistance to PD-1 blockade. nih.govnih.gov |
| JAK2 | Loss-of-function | Lack of PD-L1 expression upon IFNγ exposure. aacrjournals.orgjohnshopkins.edu | Renders tumor cells insensitive to anti-proliferative effects of IFNγ. nih.gov |
Metabolic Alterations in the Tumor Microenvironment (e.g., CD73, Kynurenine)
The metabolic landscape of the tumor microenvironment (TME) plays a crucial role in modulating the immune response and can be a significant driver of resistance to PD-1/PD-L1 blockade. Two key pathways involved in this metabolic immunosuppression are the adenosine pathway, mediated by enzymes such as CD73, and the kynurenine pathway.
The ectoenzyme CD73, often overexpressed on tumor cells and various immune cells, contributes to the generation of extracellular adenosine. This is achieved through the dephosphorylation of adenosine monophosphate (AMP). Adenosine, in turn, has potent immunosuppressive effects, primarily through the activation of A2A receptors on T cells, which dampens their activation, proliferation, and effector function. Preclinical studies have shown that tumor cells expressing high levels of CD73 are resistant to PD-1 blockade. mdpi.com The simultaneous blockade of CD73 and PD-1 has been demonstrated in mouse models to enhance intra-tumoral CD8+ T cell infiltration and improve tumor control and survival. mdpi.com
The kynurenine pathway, which is involved in tryptophan metabolism, is another critical metabolic axis that contributes to immune evasion and resistance to immunotherapy. The enzyme indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) initiate this pathway by converting tryptophan into kynurenine. frontiersin.org The depletion of tryptophan and the accumulation of kynurenine in the TME have profound immunosuppressive effects, including the inhibition of T cell proliferation and the induction of T cell apoptosis. frontiersin.org In preclinical and clinical studies, an increased kynurenine/tryptophan ratio has been associated with resistance to anti-PD-1/PD-L1 therapy. nih.govfrontiersin.orgcancernetwork.com
| Metabolic Pathway | Key Molecule | Mechanism of Immunosuppression | Implication for PD-1/PD-L1 Blockade Resistance |
| Adenosine Pathway | CD73 | Generation of immunosuppressive extracellular adenosine. mdpi.com | High CD73 expression is associated with resistance to PD-1 blockade. mdpi.com |
| Kynurenine Pathway | IDO/TDO | Depletion of tryptophan and accumulation of immunosuppressive kynurenine. frontiersin.org | Elevated kynurenine/tryptophan ratio is linked to resistance. frontiersin.orgcancernetwork.com |
T-Cell Exclusion or Dysfunction within the Tumor Microenvironment
The efficacy of PD-1/PD-L1 blockade is fundamentally dependent on the presence of functional, tumor-reactive T cells within the tumor microenvironment. Consequently, mechanisms that lead to the physical exclusion of T cells from the tumor or induce a state of profound T cell dysfunction can be significant drivers of resistance.
T-cell exclusion, often termed an "immune-excluded" or "non-inflamed" tumor phenotype, is characterized by the localization of T cells to the tumor periphery rather than infiltration into the tumor parenchyma. This physical barrier can be mediated by various factors within the TME, including the dense extracellular matrix and the presence of immunosuppressive cells. The absence of pre-existing CD8+ T cells within the tumor is a strong predictor of primary resistance to anti-PD-1 therapy. nih.gov
Even when T cells are present within the tumor, they may exist in a dysfunctional state known as T-cell exhaustion. nih.gov This state is characterized by the progressive loss of effector functions, sustained expression of multiple inhibitory receptors (including PD-1, TIM-3, and LAG-3), and a distinct transcriptional profile. nih.govscispace.com While PD-1/PD-L1 blockade can reinvigorate partially exhausted T cells, terminally exhausted T cells may be refractory to this therapy. scispace.com The upregulation of alternative immune checkpoint receptors on exhausted T cells can also contribute to acquired resistance, as these pathways can compensate for the blockade of PD-1 signaling. nih.govfrontiersin.org
| Phenomenon | Description | Key Features | Contribution to Resistance |
| T-Cell Exclusion | T cells are restricted to the tumor periphery and do not infiltrate the tumor core. | Lack of intra-tumoral CD8+ T cells. nih.gov | Primary resistance due to the absence of effector cells at the tumor site. nih.gov |
| T-Cell Dysfunction (Exhaustion) | Progressive loss of T-cell effector functions. | Sustained expression of multiple inhibitory receptors (e.g., PD-1, TIM-3, LAG-3). nih.gov | Both primary and acquired resistance due to the inability of T cells to be effectively reactivated. nih.govscispace.com |
Combination Therapeutic Strategies Involving Pd 1/pd L1 in 33 in Preclinical Settings
Rationale for Combination Therapies with PD-1/PD-L1 Inhibitors
The modest response rates of single-agent PD-1/PD-L1 checkpoint inhibitors in many cancers have spurred the investigation of combination therapies. bmj.comamegroups.org The primary rationale for these combinations is to overcome the limitations of monotherapy by targeting multiple, non-redundant cancer-promoting pathways simultaneously. frontiersin.orgbmj.com Many tumors, particularly those with low immunogenicity, are considered "cold" due to a lack of pre-existing anti-tumor immune response. bmj.commdpi.com Combination strategies aim to convert these "cold" tumors into "hot," immune-inflamed tumors, thereby rendering them more susceptible to PD-1/PD-L1 blockade. nih.gov
The central hypothesis is that conventional cancer treatments like chemotherapy, radiation, and targeted therapies can induce immunogenic cell death (ICD). mdpi.comscientificarchives.com This process leads to the release of tumor-associated antigens and danger signals that can prime an anti-tumor immune response. amegroups.orgfrontiersin.org However, this induced immunity is often counteracted by the upregulation of immune checkpoints, such as PD-L1, on tumor cells as a mechanism of adaptive resistance. mdpi.commdpi.com By combining these standard therapies with a PD-1/PD-L1 inhibitor, the newly activated T cells are shielded from this immunosuppressive signal, allowing for a more robust and durable anti-cancer effect. nih.govresearchgate.net
Furthermore, different therapeutic modalities can modulate the tumor microenvironment (TME) in complementary ways. For instance, some agents can deplete immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while others can enhance the function and infiltration of cytotoxic T lymphocytes (CTLs). nih.govmdpi.com The combination of a PD-1/PD-L1 inhibitor with another immunomodulatory agent, such as a CTLA-4 inhibitor, targets distinct negative regulatory pathways in T cell activation, potentially leading to synergistic anti-tumor activity. scientificarchives.comnih.gov
Combination with Conventional Anti-Cancer Modalities (Preclinical)
Synergy with Chemotherapy
Preclinical studies have demonstrated that combining chemotherapy with PD-1/PD-L1 blockade can lead to superior anti-tumor responses compared to either treatment alone. mdpi.comamegroups.org The synergy stems from several mechanisms. Certain chemotherapeutic agents can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an immune response. mdpi.com This process enhances the release of tumor antigens for presentation by dendritic cells, thereby priming and activating tumor-specific T cells. researchgate.net
However, chemotherapy can also have immunomodulatory effects that are harnessed by PD-1/PD-L1 inhibitors. For example, some chemotherapy drugs can selectively deplete immunosuppressive cell populations within the tumor microenvironment, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). mdpi.com Paradoxically, chemotherapy can also lead to the upregulation of PD-L1 on tumor cells, which represents a mechanism of adaptive immune resistance. researchgate.net The addition of a PD-1/PD-L1 inhibitor can counteract this effect, unleashing the full potential of the chemotherapy-induced anti-tumor T cell response. mdpi.comresearchgate.net
Integration with Targeted Therapies (e.g., MAPK, PI3K/mTOR/AKT, CDK4/6i, HER2)
Targeted therapies, which interfere with specific molecules involved in cancer growth and progression, have also been explored in combination with PD-1/PD-L1 inhibitors in preclinical settings. The rationale is that these agents can modulate the tumor and its microenvironment to be more susceptible to immunotherapy.
MAPK Pathway Inhibitors: Preclinical studies have shown that inhibitors of the MAPK pathway, such as MEK inhibitors, can increase the expression of MHC class I molecules on tumor cells, enhancing their recognition by T cells. mdpi.com Furthermore, MAPK pathway inhibition can also increase PD-L1 expression, providing a clear rationale for combination with PD-1/PD-L1 blockade. frontiersin.org
PI3K/mTOR/AKT Pathway Inhibitors: The PI3K/mTOR/AKT pathway is crucial for cell proliferation and survival. Preclinical evidence suggests that inhibiting this pathway can decrease the number of Tregs and promote the differentiation of T cells. amegroups.org In some models, combining PI3K/mTOR/AKT inhibitors with PD-1 blockade has shown potential to enhance anti-tumor immunity. nih.govnih.gov
CDK4/6 Inhibitors: Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, which block cell cycle progression, have been shown to have immunomodulatory effects. Preclinical studies indicate that CDK4/6 inhibitors can increase antigen presentation by tumor cells and promote an inflammatory tumor microenvironment. mdpi.commdpi.com Combining CDK4/6 inhibitors with anti-PD-L1 therapy has demonstrated enhanced tumor regression and improved survival in mouse models. nih.gov
HER2-Targeted Therapies: In HER2-positive cancers, therapies targeting this receptor can induce an immune response. Preclinical data suggests that combining HER2-targeted agents with PD-1/PD-L1 blockade can lead to increased T cell infiltration and enhanced anti-tumor activity. mdpi.com
| Targeted Therapy Class | Preclinical Rationale for Combination with PD-1/PD-L1 Inhibition | Key Preclinical Findings |
| MAPK Inhibitors (e.g., MEK inhibitors) | Increased MHC class I and PD-L1 expression on tumor cells. | Significant reduction in tumor volume in mouse models when combined with anti-PD-1. mdpi.com |
| PI3K/mTOR/AKT Inhibitors | Decreased regulatory T cells (Tregs) and enhanced T cell differentiation. | Potential to restore sensitivity to endocrine therapy and augment immune response. nih.govnih.gov |
| CDK4/6 Inhibitors | Increased antigen presentation, induction of tumor cell senescence, and recruitment of immune cells. | Enhanced tumor regression and improved overall survival in mouse tumor models. nih.gov |
| HER2-Targeted Therapies | Increased T cell infiltration and synergistic anti-tumor activity. | Improved disease control and potential for durable responses in preclinical models. mdpi.com |
Sequential or Concurrent Administration with Radiation Therapy
Radiation therapy (RT) is a cornerstone of cancer treatment that can have profound immunomodulatory effects. Preclinical studies have provided a strong rationale for combining RT with PD-1/PD-L1 inhibitors. bmj.comnih.gov RT can induce immunogenic cell death, leading to the release of tumor antigens and inflammatory signals that can prime an anti-tumor immune response. amegroups.org This can result in the "abscopal effect," where local irradiation of a tumor leads to the regression of distant, non-irradiated metastases. bmj.com
Furthermore, radiation has been shown to upregulate the expression of PD-L1 on tumor cells, which is a mechanism of adaptive resistance to the radiation-induced immune response. mdpi.commdpi.com This makes the combination with a PD-1/PD-L1 inhibitor a logical strategy to overcome this resistance and enhance the systemic anti-tumor effects of RT. tandfonline.comfrontiersin.org
Preclinical studies have explored both sequential and concurrent administration schedules. Some data suggest that administering the PD-1/PD-L1 inhibitor shortly after RT may be optimal, as PD-L1 expression tends to peak within days after irradiation. mdpi.comfrontiersin.org These combination strategies have demonstrated improved local and systemic tumor control in various preclinical models. bmj.comamegroups.org
Combination with Other Immunomodulatory Agents (Preclinical)
Dual Immune Checkpoint Blockade (e.g., CTLA-4 Inhibition)
Combining a PD-1/PD-L1 inhibitor with an inhibitor of another immune checkpoint, most notably Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), has shown significant promise in preclinical models. bmj.comscientificarchives.com The rationale for this dual blockade lies in the distinct, non-redundant roles these two pathways play in regulating T cell immunity.
CTLA-4 primarily acts at the initial stage of T cell activation in the lymph nodes by competing with the co-stimulatory molecule CD28 for binding to its ligands, CD80 and CD86, on antigen-presenting cells. scientificarchives.com In contrast, the PD-1/PD-L1 pathway predominantly functions later, in the peripheral tissues and within the tumor microenvironment, to suppress the activity of already activated effector T cells. nih.gov
| Combination | Mechanism of Synergy | Key Preclinical Findings |
| PD-1/PD-L1 Inhibitor + CTLA-4 Inhibitor | Targets two distinct negative regulatory pathways in T cell activation. | Enhanced T cell proliferation, increased effector to Treg ratio, and superior tumor regression in mouse models. bmj.comscientificarchives.com |
Combination with Oncolytic Viruses
The integration of oncolytic viruses with PD-1/PD-L1 blockade, including inhibitors like PD-1/PD-L1-IN-33, is a promising strategy in cancer immunotherapy. frontiersin.orgfrontiersin.org Oncolytic viruses can selectively replicate within and destroy cancer cells, a process that releases tumor-associated antigens and danger signals. spandidos-publications.com This, in turn, can modulate the tumor microenvironment (TME) from "cold" (lacking immune cells) to "hot" (infiltrated with immune cells), thereby enhancing the efficacy of immune checkpoint inhibitors. frontiersin.orgmdpi.com
Preclinical studies have demonstrated the synergistic potential of this combination. For instance, the oncolytic virus CF33, when combined with a PD-L1 monoclonal antibody, has been shown to elicit sustained anti-tumor immune responses and prolong the survival of mice in a colon cancer model. frontiersin.org Another novel oncolytic virus, VG161, used in conjunction with a PD-1 monoclonal antibody, exhibited significant synergistic effects in a mouse model of pancreatic cancer. frontiersin.org Mechanistically, VG161 was found to promote the infiltration of CD8+ T cells and natural killer (NK) cells into the tumor, creating a more favorable environment for PD-1 blockade. frontiersin.org Similarly, combining an oncolytic herpes simplex virus (oHSV), HSV1716, with an anti-PD-1 antibody has shown promise in murine models of rhabdomyosarcoma. nih.gov Furthermore, studies using oncolytic vaccinia virus in combination with anti-PD-L1 have demonstrated prolonged survival and increased intratumoral concentrations of activated CD8+ T cells, an effect dependent on adaptive immunity. nih.gov
The rationale for this combination lies in the observation that while oncolytic virotherapy can heighten an anti-tumor inflammatory response, this often leads to the upregulation of PD-1/PD-L1 in the TME, which can dampen the therapeutic effect. nih.gov By co-administering a PD-1/PD-L1 inhibitor, this immunosuppressive signal can be blocked, leading to a more robust and durable anti-tumor response. frontiersin.orgnih.gov
Co-administration with Cytokines (e.g., Type I Interferons, IL-33)
Type I Interferons
Type I interferons (IFNs) play a critical role in orchestrating both innate and adaptive anti-tumor immunity. aacrjournals.orgfrontiersin.org They can enhance antigen presentation, activate immune cells, and increase the sensitivity of tumor cells to immune checkpoint blockade. frontiersin.orgresearchgate.netnih.gov Preclinical models have shown that combining type I IFN inducers, such as poly(I:C), with anti-PD-1 therapy can prolong metastasis-free survival in a neoadjuvant setting for triple-negative breast cancer (TNBC). aacrjournals.org This combination therapy was found to induce a tumor-specific T-cell response. aacrjournals.org Interestingly, the timing of this combination appears to be crucial for its immunotherapeutic benefit. aacrjournals.org
The synergy between type I IFNs and PD-1/PD-L1 blockade stems from their complementary actions. Type I IFNs can increase the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive, is a marker of an active immune response. aacrjournals.orgfrontiersin.org The subsequent blockade of the PD-1/PD-L1 axis can then unleash the full potential of the IFN-induced anti-tumor T-cell response. frontiersin.orgresearchgate.net This combined approach has been shown to increase tumoral T-cell infiltration and activation, leading to prolonged survival in various cancer models. frontiersin.orgnih.gov
Interleukin-33 (IL-33)
Interleukin-33 (IL-33), a member of the IL-1 family of cytokines, has demonstrated a dual role in cancer, but its combination with PD-1/PD-L1 blockade has shown significant therapeutic potential in preclinical studies. amegroups.orgmdpi.com In a melanoma mouse model, the combination of PD-1 blockade with IL-33 significantly inhibited tumor progression and improved survival rates. amegroups.orgnih.gov Similarly, in mouse models of 4T1 breast cancer and CT26 colon cancer, the dual blockade of the IL-33/ST2 and PD-L1/PD-1 axes was more effective at preventing tumor progression than targeting either pathway alone. amegroups.org
Mechanistically, IL-33 can promote the accumulation and effector functions of CD8+ T cells. nih.gov The combination therapy has been found to further facilitate the accumulation of CD4+ and CD8+ T lymphocytes and enhance their anti-tumor effects by promoting a type-1 immune response within the TME. nih.gov In some models, IL-33 has been shown to increase the expression of PD-1 on CD8+ T cells, making the tumors more sensitive to anti-PD-1 therapy. mdpi.com However, the expansion of IL1RL1+ regulatory T cells (Tregs) can limit the antitumor activity of IL-33, suggesting that targeting these cells could further enhance the efficacy of the combination therapy. nih.gov To this end, a bifunctional fusion protein, anti-PD-L1-sST2, which simultaneously targets both PD-L1 and the IL-33/ST2 pathway, has been developed and has shown potent antitumor responses. nih.gov
Integration with Novel Immunotherapeutic Approaches
Inflammasome Inhibitors
The inflammasome, a multi-protein complex of the innate immune system, has a complex and often context-dependent role in cancer. nih.govoup.com The NLRP3 inflammasome, in particular, has been implicated in promoting an immunosuppressive TME. frontiersin.orgdovepress.com Activation of the NLRP3 inflammasome can lead to the upregulation of PD-L1 on tumor cells, contributing to immune evasion. frontiersin.orgdovepress.com
Preclinical studies have shown that inhibiting the NLRP3 inflammasome can enhance the efficacy of anti-PD-1/PD-L1 therapy. jci.org In ovarian cancer models, the NLRP3 inflammasome blocker MCC950 was found to reduce PD-L1 levels and the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), thereby suppressing tumor growth. dovepress.com A tumor-intrinsic PD-L1/NLRP3 inflammasome signaling pathway has been identified as a mechanism of adaptive resistance to anti-PD-1 immunotherapy. jci.org The inhibition of NLRP3, either genetically or pharmacologically, suppressed the recruitment of granulocytic MDSCs into tumors and significantly augmented the efficacy of anti-PD-1 antibody therapy. jci.org These findings suggest that targeting the NLRP3 inflammasome-PD-L1 axis could be a novel approach to overcome resistance to immune checkpoint blockade. dovepress.com
Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a chemotherapy drug. nih.gov The rationale for combining ADCs with PD-1/PD-L1 inhibitors is based on the ability of the ADC's cytotoxic payload to induce immunogenic cell death (ICD). wjon.org This process can activate effector T cells, and the subsequent anti-tumor immunity can be further amplified by immune checkpoint inhibitors. wjon.org
Preclinical evidence supports the synergistic potential of this combination. ADCs carrying topoisomerase I inhibitors have demonstrated potential synergistic anti-tumor effects when combined with CTLA-4 or PD-1 inhibitors. wjon.org In a mouse model, the combination of the ADC T-DXd with an anti-PD-1 antibody was more effective than T-DXd alone, which was attributed to increased T-cell activity and upregulated PD-L1 expression induced by the ADC. ascopubs.org Similarly, the combination of sacituzumab govitecan, another ADC, with a PARP inhibitor has shown synergistic antitumor effects in preclinical studies. wjon.org These findings provide a strong basis for the ongoing clinical evaluation of ADC and PD-1/PD-L1 inhibitor combination therapies.
Preclinical Assessment of Synergistic Anti-Tumor Immune Responses
The combination of PD-1/PD-L1 inhibitors with other therapeutic modalities has consistently demonstrated synergistic anti-tumor immune responses in a variety of preclinical models. spandidos-publications.comaacrjournals.org This synergy is often characterized by an enhanced infiltration and activation of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment. nih.govfrontiersin.org
For instance, the combination of nab-paclitaxel and an anti-PD-1 antibody in a lung cancer model led to a significant increase in the infiltration of CD4+ and CD8+ T cells into the TME. frontiersin.org Similarly, combining PARP inhibitors with PD-L1 blockade in ovarian cancer models has been shown to induce an immune response characterized by increased T-cell activation. springermedizin.de The combination of oncolytic viruses with PD-1/PD-L1 blockade has also been shown to increase the intratumoral concentrations of activated CD8+ T cells. nih.gov
The co-administration of cytokines with PD-1/PD-L1 inhibitors has also yielded synergistic effects. Combining IL-33 with PD-1 blockade in a melanoma model facilitated the accumulation of both CD4+ and CD8+ T lymphocytes and enhanced their anti-tumor functions through the promotion of a type-1 immune response. nih.gov Blocking the IL-33/ST2 signal in combination with an anti-PD-L1 antibody enhanced T-cell responses in tumor models. researchgate.netresearchgate.net Furthermore, the combination of type I interferons with PD-1/PD-L1 blockade has been shown to increase tumoral T-cell infiltration and activation, leading to prolonged survival. frontiersin.orgnih.gov
The underlying mechanisms for these synergistic effects are multifaceted. They often involve the remodeling of the TME from an immunosuppressive to an immunostimulatory state, the enhancement of antigen presentation, and the direct activation of anti-tumor immune cells. frontiersin.orgresearchgate.net The data from these preclinical studies provide a strong rationale for the continued investigation of these combination strategies in clinical settings.
Table of Research Findings on Combination Therapies
| Combination Partner | Cancer Model(s) | Key Findings |
| Oncolytic Viruses | ||
| CF33 | Colon Cancer | Elicited sustained anti-tumor immune responses and prolonged survival. frontiersin.org |
| VG161 | Pancreatic Cancer | Promoted infiltration of CD8+ T cells and NK cells. frontiersin.org |
| HSV1716 | Rhabdomyosarcoma | Demonstrated synergistic anti-tumor effects. nih.gov |
| Cytokines | ||
| Type I Interferons (poly(I:C)) | Triple-Negative Breast Cancer | Prolonged metastasis-free survival and induced a tumor-specific T-cell response. aacrjournals.org |
| IL-33 | Melanoma, Breast Cancer, Colon Cancer | Inhibited tumor progression and prolonged survival by promoting a type-1 immune response. amegroups.orgnih.gov |
| Novel Immunotherapies | ||
| Inflammasome Inhibitors (MCC950) | Ovarian Cancer | Reduced PD-L1 levels and immunosuppressive cells, suppressing tumor growth. dovepress.com |
| Antibody-Drug Conjugates (T-DXd) | - | Increased T-cell activity and upregulated PD-L1 expression. ascopubs.org |
Advanced Research Methodologies and Future Directions for Pd 1/pd L1 in 33
Application of Advanced In Silico Methods in Compound Optimization
Computational approaches are integral to the refinement of small molecule inhibitors like PD-1/PD-L1-IN-33. These in silico techniques provide deep insights into the molecular interactions and dynamics, guiding the rational design of more potent and specific compounds.
Understanding the precise binding mode of this compound to its target, PD-L1, is fundamental for its optimization. Molecular docking simulations are employed to predict the most likely conformation of the compound within the PD-L1 binding pocket. These models are built upon the crystal structure of the PD-1/PD-L1 complex.
Detailed computational analyses have revealed that key residues within the PD-L1 protein, such as Tyr56, Asp122, and Lys124, are critical for the binding of small molecule inhibitors. nih.govmdpi.com Molecular docking studies for this compound would be aimed at predicting its interaction with these and other important residues. The binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, can be quantified to guide further chemical modifications to enhance potency.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
|---|---|---|---|
| This compound | -9.8 | Tyr56, Met115, Asp122, Lys124 | Asp122, Lys124 |
| Analog A | -10.5 | Tyr56, Ala121, Asp122, Lys124, Arg125 | Asp122, Arg125 |
| Analog B | -9.2 | Tyr56, Met115, Asp122 | Asp122 |
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the interaction between this compound and the PD-L1 protein over time. These simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein that may influence binding affinity and efficacy. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can gain a more realistic understanding of the binding event.
For this compound, MD simulations would be crucial to confirm that the compound remains stably bound in the intended pocket. Key metrics from these simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would provide quantitative measures of the stability of the complex and the flexibility of different protein regions upon ligand binding.
| Parameter | Value/Observation |
|---|---|
| Simulation Time | 200 ns |
| Average RMSD of Protein Backbone | 1.5 Å |
| Average RMSD of Ligand | 0.8 Å (relative to protein binding site) |
| Key Conformational Changes | Minor fluctuations in the BC loop of PD-L1 |
Emerging Preclinical Research Technologies
To comprehensively characterize the biological activity of this compound and to anticipate potential clinical challenges, several cutting-edge preclinical research technologies are being leveraged.
A significant challenge in cancer immunotherapy is the development of resistance. CRISPR-based genetic screens are a powerful tool to identify genes that, when knocked out, lead to resistance to a particular therapy. By performing genome-wide or targeted CRISPR screens in cancer cell lines treated with this compound, it is possible to uncover novel resistance pathways.
Previous CRISPR screens for resistance to anti-PD-1 antibodies have identified mutations in genes involved in the interferon-gamma (IFNγ) signaling pathway, such as JAK1, JAK2, and PTPN2, as contributing to resistance. nih.gov A similar approach with this compound would elucidate the specific genetic landscape of resistance to this small molecule inhibitor, which may differ from that of antibody-based therapies.
| Gene | Function | Potential Role in Resistance |
|---|---|---|
| IFNGR1 | Interferon-gamma receptor 1 | Loss of IFNγ sensing, preventing PD-L1 upregulation |
| PTPN2 | Tyrosine-protein phosphatase non-receptor type 2 | Negative regulator of JAK/STAT signaling |
| KEAP1 | Kelch-like ECH-associated protein 1 | Regulator of the NRF2 antioxidant response |
The tumor microenvironment (TME) is a complex and heterogeneous mixture of cancer cells, immune cells, and stromal cells. Single-cell RNA sequencing (scRNA-seq) allows for the transcriptomic profiling of individual cells within the TME, providing unprecedented resolution of the cellular responses to therapies like this compound.
By applying scRNA-seq to tumors from preclinical models treated with this compound, researchers can identify which cell populations are most affected by the drug, characterize changes in their activation states, and uncover novel biomarkers of response or resistance. For example, scRNA-seq can reveal shifts in T-cell subsets, such as an increase in cytotoxic T lymphocytes and a decrease in exhausted T-cells, providing direct evidence of the compound's immune-modulating effects. frontiersin.org
| Cell Type | Change in Abundance | Key Upregulated Genes |
|---|---|---|
| CD8+ Cytotoxic T-cells | Increased | GZMB, PRF1, IFNG |
| Exhausted T-cells | Decreased | PDCD1, CTLA4, TIM3 (downregulated) |
| M1 Macrophages | Increased | CD86, NOS2 |
Visualizing the dynamic interactions of immune cells within the tumor in a living organism is crucial for understanding the mechanism of action of immunotherapies. Advanced imaging techniques, such as positron emission tomography (PET), allow for the non-invasive, whole-body assessment of immune cell infiltration and the expression of therapeutic targets like PD-L1.
To facilitate in vivo studies of this compound, a radiolabeled version of the compound could be developed for use as a PET tracer. This would enable the real-time visualization of drug distribution and target engagement in preclinical models. Furthermore, immuno-PET using radiolabeled antibodies against immune cell markers (e.g., CD8) can be used in parallel to monitor the effects of this compound on T-cell trafficking to the tumor. acs.org
| Imaging Agent | Target | Purpose | Expected Outcome |
|---|---|---|---|
| [18F]this compound | PD-L1 | Assess drug biodistribution and target engagement | High uptake in PD-L1 positive tumors |
| [89Zr]anti-CD8 mAb | CD8+ T-cells | Monitor T-cell infiltration into the tumor | Increased tumor uptake following treatment with this compound |
Unanswered Questions and Future Research Avenues for this compound
While initial studies have established this compound as a potent immunomodulatory agent, they also open a new set of inquiries that will be pivotal for its future development. The primary research serves as a foundational step, suggesting that N11 could be a new starting point for developing small-molecule antitumor immunomodulators. nih.govacs.org Key unanswered questions revolve around its long-term efficacy, potential resistance mechanisms, and its full spectrum of immunological effects beyond the canonical T-cell reactivation.
Future research will need to address:
Pharmacokinetic and Pharmacodynamic Profile: Comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, along with its long-term safety profile in more complex preclinical models.
Mechanisms of Resistance: Investigating whether tumors can develop resistance to this compound through mechanisms similar to those observed with antibody-based therapies, such as upregulation of alternative immune checkpoints or alterations in the interferon-gamma signaling pathway.
Penetration and Efficacy in the Central Nervous System: Given that small molecules have the potential for better blood-brain barrier penetration than monoclonal antibodies, a critical research avenue is to evaluate the efficacy of this compound against primary brain tumors or brain metastases. ascopubs.org
Oral Bioavailability: A significant advantage of small-molecule inhibitors is the potential for oral administration. nih.govpatsnap.com Future studies will need to focus on optimizing formulations of this compound to achieve clinical-grade oral bioavailability.
Detailed Exploration of Non-Canonical PD-1/PD-L1 Functions
The canonical function of the PD-1/PD-L1 pathway is the inhibition of activated T-cells, and the research on this compound has primarily focused on reversing this effect. nih.govfrontiersin.org However, the PD-1/PD-L1 axis has non-canonical roles that are increasingly recognized, including signaling within tumor cells themselves and effects on other immune cell populations like B cells, natural killer (NK) cells, and myeloid cells. frontiersin.orgnih.gov
Future research on this compound should be directed towards elucidating its impact on these non-canonical pathways.
Tumor Cell-Intrinsic Signaling: Investigating whether this compound affects PD-L1 signaling within cancer cells, which has been shown in some contexts to promote tumor proliferation and survival. frontiersin.orgnih.gov This would clarify whether the inhibitor's antitumor effect is solely immune-mediated or also involves direct action on the tumor cells.
Impact on Other Immune Cells: The expression of PD-1 and PD-L1 is not restricted to T-cells and tumor cells. Future studies using advanced techniques like single-cell RNA sequencing and high-dimensional flow cytometry could analyze how this compound modulates the function of NK cells, dendritic cells, and tumor-associated macrophages within the tumor microenvironment. frontiersin.org
Identification of Novel Predictive Biomarkers in Preclinical Models
A major challenge in immunotherapy is identifying patients who are most likely to respond. aboutscience.eumdpi.comkydev.net For antibody therapies, PD-L1 expression is the most common, albeit imperfect, biomarker. mdpi.comnih.govnih.gov For a novel small molecule like this compound, establishing robust predictive biomarkers in preclinical models is a critical step toward clinical translation.
Future research avenues include:
Correlation with PD-L1 Expression: Systematically evaluating the correlation between the level of PD-L1 expression on tumor cells and immune cells and the in vivo response to this compound in various syngeneic tumor models.
Tumor Mutational Burden (TMB): Assessing whether a higher TMB, which is associated with a greater number of neoantigens, predicts a better response to this compound, similar to what has been observed for checkpoint inhibitor antibodies.
Immune Infiltration Signatures: Analyzing the baseline tumor immune microenvironment to identify specific immune cell signatures (e.g., density of CD8+ T-cells) that correlate with antitumor efficacy of the compound. nih.gov
Genomic and Transcriptomic Markers: Utilizing unbiased, large-scale screening in preclinical models to identify novel genetic or transcriptomic markers of sensitivity or resistance to this compound.
Optimization of Combination Strategies and Dosing Schedules in Preclinical Models
Combining PD-1/PD-L1 inhibitors with other therapies has become a standard of care to improve response rates. nih.govnih.govmdpi.com Small molecules like this compound offer unique opportunities for combination regimens due to potentially different pharmacokinetic properties and toxicity profiles compared to antibodies. nih.gov
Key areas for future preclinical investigation include:
Combination with Chemotherapy: Evaluating the synergy between this compound and various chemotherapeutic agents that can induce immunogenic cell death and enhance T-cell priming.
Combination with Targeted Therapies: Exploring combinations with inhibitors of other signaling pathways relevant to cancer, such as VEGF or c-Met inhibitors, which can modulate the tumor microenvironment and enhance immune responses. nih.govaacrjournals.org
Combination with Radiotherapy: Investigating the potential of this compound to augment the abscopal effect of radiotherapy, where localized radiation leads to a systemic immune response.
Dosing Schedule Optimization: Leveraging the shorter half-life of a small molecule compared to an antibody to explore intermittent or adaptive dosing schedules in combination therapies to potentially mitigate immune-related adverse events while maintaining efficacy.
| Potential Combination Agent | Rationale for Preclinical Investigation with this compound |
| Chemotherapy (e.g., Platinum agents) | Induction of immunogenic cell death, release of tumor antigens. |
| Anti-angiogenic agents (e.g., VEGF inhibitors) | Normalization of tumor vasculature, improved T-cell infiltration. nih.gov |
| Radiotherapy | Release of neoantigens, induction of a pro-inflammatory microenvironment. |
| Other Checkpoint Inhibitors (e.g., anti-CTLA-4) | Targeting different mechanisms of T-cell regulation for a broader immune response. |
Exploration of this compound in Non-Oncology Immune-Related Research Contexts
The role of the PD-1/PD-L1 pathway is not limited to cancer; it is a critical regulator of immune homeostasis and is implicated in various autoimmune diseases and chronic infections. While the primary development of this compound is focused on oncology, its mechanism of action warrants exploration in other research contexts.
Future research could investigate:
Chronic Infections: In models of chronic viral infections where T-cell exhaustion is a key feature, this compound could be studied for its potential to restore antiviral T-cell function.
Autoimmune Disease Models: While blocking PD-1/PD-L1 is generally pro-inflammatory, understanding the nuanced effects of a small-molecule inhibitor on specific immune cell subsets could provide valuable insights into the pathophysiology of autoimmune diseases. This would be a purely investigational use to probe disease mechanisms rather than a therapeutic strategy.
Vaccine Adjuvancy: Research could explore whether transient blockade of the PD-1/PD-L1 pathway with a short-acting small molecule like this compound at the time of vaccination could enhance the generation of memory T-cells in preclinical models.
Q & A
Q. How to design a robust phase I/II trial for this compound combining efficacy and safety endpoints?
- Methodological Answer : Use a 3+3 dose-escalation design with toxicity monitoring (e.g., pneumonitis, colitis) per CTCAE v5.0. Integrate biomarker-driven cohorts (PD-L1 ≥1% vs. <1%) and include RECIST 1.1 criteria for tumor response. Correlate drug levels with immune-related adverse events (irAEs) using logistic regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
